2-Isopropylpiperazine
Overview
Description
2-Isopropylpiperazine is an organic compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 g/mol . The compound is also known by other names such as 2-propan-2-ylpiperazine and 2-ISOPROPYL-PIPERAZINE .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3
. The canonical SMILES representation is CC(C)C1CNCCN1
. It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm³ . Its boiling point is 184.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.7±0.4 mmHg at 25°C . The molar refractivity is 39.0±0.3 cm³ . It has 1 freely rotating bond . The polar surface area is 24 Ų .
Scientific Research Applications
Synthesis of Antimicrobial Agents
2-Isopropylpiperazine has been utilized in the synthesis of new antimicrobial agents. A study by Patel and Park (2015) explored the preparation of piperazine-based 2-benzothiazolylimino-4-thiazolidinones using N-formylation of N-isopropylpiperazine. This process employed a mild heterogeneous catalyst, sulfated tungstate, and showed promising in vitro results against bacteria and fungi (Patel & Park, 2015).
Remediation of Wine Taint
In the wine industry, this compound has been investigated for its role in addressing wine taint caused by Harmonia axyridis. A study by Pickering et al. (2006) evaluated various fining agents and interventions, including the use of 2-isopropyl-3-methoxypyrazine (IPMP), to reduce the sensory characteristics of 'ladybug taint' in affected wines (Pickering et al., 2006).
Synthesis of Homochiral α-Amino Acids
Bull et al. (2001) reported the use of this compound in the synthesis of homochiral α-amino acids. They demonstrated that organocuprates addition to a 3-methylene-6-isopropylpiperazine acceptor yielded homochiral (S)-α-amino acids, highlighting its application in asymmetric synthesis (Bull et al., 2001).
Development of Novel Pharmaceutical Agents
This compound has been implicated in the development of various pharmaceutical agents. In a patent review by Wang et al. (2013), 2,5-Diketopiperazines (DKPs), including those derived from this compound, were discussed for their bioactive diversity and potential in drug discovery, covering a range of therapeutic areas such as anti-tumor, neuroprotective, and metabolic regulation (Wang et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, (S)-1-Boc-2-isopropylpiperazine, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Properties
IUPAC Name |
2-propan-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSNWKQNPKIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84468-53-1 | |
Record name | 2-(propan-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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